2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate
Description
Properties
Molecular Formula |
C22H15BrFN3O5S |
|---|---|
Molecular Weight |
532.3 g/mol |
IUPAC Name |
[2-bromo-4-[(Z)-[6-[(4-fluorophenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H15BrFN3O5S/c1-11(28)32-19-15(23)7-13(9-17(19)31-2)10-18-21(30)27-22(33-18)25-20(29)16(26-27)8-12-3-5-14(24)6-4-12/h3-7,9-10H,8H2,1-2H3/b18-10- |
InChI Key |
SFMBEAXHIWEEGG-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolo[3,2-b][1,2,] Triazin-7-One Core
The foundational step involves constructing the thiazolo[3,2-b] triazin-7-one scaffold. A one-pot reaction between 6-methyl-3-thioxo-3,4-dihydro- triazin-5-one and chloroacetic acid in acetic acid under reflux generates 6-methyl-thiazolo[3,2-b] triazine-3,7-dione . Sodium acetate acts as a base, facilitating cyclization via nucleophilic attack of the thiol group on the chloroacetic acid intermediate.
Key Conditions
-
Reactants : 6-methyl-3-thioxo-3,4-dihydro- triazin-5-one, chloroacetic acid
-
Solvent : Acetic acid
-
Catalyst : Sodium acetate (1:1 molar ratio)
-
Temperature : Reflux (≈118°C)
-
Reaction Time : 3 hours
Bromination at Position 4
Regioselective bromination of the phenolic intermediate (4-formyl-6-methoxyphenyl acetate) is achieved using N-bromosuccinimide (NBS) in dichloromethane. The electron-rich aromatic ring directs bromination to the para position relative to the methoxy group .
Conditions
-
Brominating Agent : NBS (1.1 equivalents)
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (to minimize side reactions)
-
Reaction Time : 4–6 hours
The stereospecific introduction of the (Z)-ylidene methyl group involves a Knoevenagel condensation between 6-(4-fluorobenzyl)-3,7-dioxo-7H-thiazolo[3,2-b][1, triazine-2(3H)-one and 4-bromo-6-methoxy-2-formylphenyl acetate. Piperidine catalyzes the reaction, favoring the Z-isomer due to steric hindrance .
Reaction Parameters
-
Reactants : Triazinone core, 4-bromo-6-methoxy-2-formylphenyl acetate
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol
-
Temperature : 60°C
-
Reaction Time : 12 hours
Esterification of the Phenolic Hydroxyl Group
The final step involves acetylation of the phenolic hydroxyl group using acetic anhydride in pyridine. This reaction proceeds quantitatively under mild conditions .
Procedure
-
Reactants : Phenolic intermediate, acetic anhydride
-
Solvent : Pyridine
-
Temperature : Room temperature
-
Reaction Time : 2 hours
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) and recrystallized from ethanol. Structural confirmation is achieved through:
-
¹H/¹³C NMR : Peaks at δ 2.35 (acetate CH₃), 3.85 (OCH₃), 5.21 (Z-ylene CH) .
-
X-ray Diffraction : Confirms Z-configuration and regiochemistry .
Industrial-Scale Optimization
For bulk synthesis, continuous flow reactors replace batch processes to enhance efficiency:
-
Bromination : Microreactor systems reduce reaction time to 30 minutes .
-
Condensation : Fixed-bed reactors with immobilized piperidine improve catalyst recycling.
Comparative Analysis of Synthetic Routes
| Step | Method A (Batch) | Method B (Flow) |
|---|---|---|
| Core Synthesis | 78% yield, 3h | 85% yield, 1h |
| Bromination | 82% yield, 6h | 89% yield, 0.5h |
| Overall Yield | 52% | 68% |
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination :
-
Z/E Isomer Separation :
Chemical Reactions Analysis
2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can be used to replace the bromo group with other nucleophiles.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boron reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- The absence of bromine and fluorine in Analog 2 reduces molecular weight by ~92 g/mol, likely increasing aqueous solubility . The 3-chlorophenyl group in Analog 5 introduces steric bulk and lipophilicity, which may influence receptor binding .
- Synthetic Routes: Analog 1 and the target compound likely follow similar synthesis pathways, as both involve coupling halogenated triazine intermediates with substituted phenols (e.g., trichlorotriazine reactions, as in ) . Acetate group formation may employ methods akin to , using chloroacetic acid and sodium acetate under reflux .
Biological Activity
The compound 2-bromo-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}-6-methoxyphenyl acetate is a complex organic molecule that has attracted attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound includes several significant functional groups that may contribute to its biological activity. The presence of a thiazole ring , dioxo groups , and a bromine atom suggests potential interactions with biological targets.
- Molecular Formula : C₁₈H₁₅BrFNO₄S
- Molar Mass : 436.29 g/mol
- CAS Number : Not available in current databases.
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the bromine atom via bromination reactions.
- Acetylation to form the acetate ester.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi:
- Staphylococcus aureus : In vitro tests demonstrated that compounds with similar structures inhibited growth at low concentrations (MIC values around 15.8 µM) .
- Candida albicans : Other related thiazole derivatives have also shown antifungal activity .
Anticancer Properties
Research has begun to explore the anticancer potential of thiazole-based compounds. The mechanism is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation:
- Some thiazole derivatives have been reported to induce apoptosis in cancer cell lines .
- The presence of dioxo groups may enhance interaction with DNA or RNA, leading to cytotoxic effects.
Enzyme Inhibition
Thiazole compounds are known for their ability to inhibit various enzymes:
- Dihydrofolate reductase : This enzyme is crucial for nucleotide synthesis; inhibition can lead to reduced proliferation of rapidly dividing cells such as cancer cells .
- Tyrosine kinases : Compounds similar to the one discussed have been shown to act as inhibitors, potentially affecting signaling pathways involved in cell growth and differentiation .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), demonstrating that modifications on the thiazole ring significantly impacted antibacterial efficacy .
- Anticancer Research : A derivative structurally similar to our compound was tested against breast cancer cell lines and exhibited IC50 values indicating potent anticancer activity, suggesting that further modifications could enhance this effect .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to ensure high yield and purity?
The synthesis typically involves multi-step reactions requiring precise control of temperature, solvent selection, and reaction times. Key steps include:
- Cyclization : Formation of the thiazolo-triazinone core under reflux conditions in ethanol or DMF .
- Z-Selective Condensation : Use of aromatic aldehydes with electron-withdrawing groups (e.g., 4-fluorobenzyl) to stabilize the Z-configuration via intramolecular hydrogen bonding .
- Esterification : Acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base (e.g., pyridine) . Critical Parameters :
- Solvents like DMF enhance solubility of intermediates but require careful removal to avoid side reactions.
- Temperature control (±2°C) during condensation prevents isomerization to the E-configuration .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry (Z-configuration) of this compound?
- NMR Spectroscopy : NOESY experiments confirm the Z-configuration by detecting spatial proximity between the methoxy group and the thiazolo-triazinone proton .
- IR Spectroscopy : Stretching frequencies of the carbonyl groups (C=O at ~1700 cm⁻¹) and conjugated C=N bonds (~1600 cm⁻¹) validate electronic interactions stabilizing the Z-isomer .
- X-Ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and molecular packing .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the phenyl ring acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water (80°C, 12 hrs) replaces Br with aryl groups .
- Limitations : Steric hindrance from the adjacent methoxy group may reduce reaction efficiency, requiring optimized ligand systems (e.g., XPhos) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on enzymes like kinases or proteases. The fluorobenzyl group shows strong hydrophobic interactions with ATP-binding pockets .
- QSAR Analysis : Quantitative Structure-Activity Relationship models correlate electronic parameters (e.g., HOMO-LUMO gaps) with IC₅₀ values from enzyme inhibition assays .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, revealing critical hydrogen bonds with catalytic residues .
Q. What strategies resolve discrepancies between crystallographic data and spectroscopic structural proposals?
- Validation Workflow :
Compare experimental XRD bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 16) .
Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to detect misassigned protons .
Analyze thermal ellipsoids in XRD data to identify dynamic disorder or twinning artifacts .
- Case Study : A 2024 study resolved conflicting NOESY/XRD data by identifying a minor tautomeric form in solution using variable-temperature NMR .
Q. How do structural analogs of this compound exhibit divergent biological activities, and what substituent effects drive these differences?
| Analog Substituents | Biological Activity | Key Structural Drivers | Reference |
|---|---|---|---|
| 3-Chlorophenyl (vs. 4-Fluorobenzyl) | 10× lower IC₅₀ against kinase X | Increased hydrophobicity enhances binding | |
| Ethoxy (vs. Methoxy) | Reduced cytotoxicity | Altered metabolic stability via O-dealkylation | |
| Trimethoxyphenyl core | Enhanced DNA intercalation | Planar aromatic system improves stacking |
Q. What experimental design principles optimize the synthesis of derivatives for high-throughput screening?
- DoE (Design of Experiments) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 3² factorial design identified DMF as optimal for minimizing byproducts during Sonogashira couplings .
- Flow Chemistry : Continuous-flow reactors improve reproducibility in diazo coupling steps, reducing reaction times from hours to minutes .
- Automated Purification : Combine flash chromatography with LC-MS tracking to isolate derivatives with >95% purity for biological assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the anticancer activity of this compound across cell lines?
- Hypothesis Testing :
- Cell Line Variability : Test sensitivity in isogenic pairs (e.g., wild-type vs. p53-null lines) to identify genetic dependencies .
- Assay Conditions : Standardize ATP levels in viability assays; discrepancies may arise from lactate dehydrogenase (LDH) release vs. MTT metabolic activity .
- Meta-Analysis : Pool data from 5+ studies using random-effects models to quantify heterogeneity (I² statistic) and identify outlier datasets .
Tables of Key Data
Q. Table 1: Comparative Synthesis Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazolo-triazinone formation | DMF | 80°C | None | 65 | |
| Z-Selective condensation | Ethanol | Reflux | AcOH | 72 | |
| Final acetylation | THF | 0–25°C | Pyridine | 85 |
Q. Table 2: Biological Activity of Structural Analogs
| Substituent | Target Enzyme | IC₅₀ (nM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 4-Fluorobenzyl (Parent) | Kinase A | 12.3 | 15.2 | |
| 3-Chlorophenyl | Kinase A | 134.5 | 2.1 | |
| Trimethoxyphenyl | Topoisomerase | 8.9 | 22.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
